6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
Brand Name: Vulcanchem
CAS No.: 689769-12-8
VCID: VC4245898
InChI: InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34)
SMILES: C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4
Molecular Formula: C26H32N4O3S
Molecular Weight: 480.63

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide

CAS No.: 689769-12-8

Cat. No.: VC4245898

Molecular Formula: C26H32N4O3S

Molecular Weight: 480.63

* For research use only. Not for human or veterinary use.

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide - 689769-12-8

Specification

CAS No. 689769-12-8
Molecular Formula C26H32N4O3S
Molecular Weight 480.63
IUPAC Name 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide
Standard InChI InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34)
Standard InChI Key FQNLPACCIITVRH-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4

Introduction

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic compound featuring a quinazoline core structure, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. This compound is classified as a quinazoline derivative due to its core structure and as an amide due to the presence of the hexanamide functional group. The morpholine group enhances its solubility and bioavailability, while the thioxo group provides additional sites for chemical modifications.

Synthesis

The synthesis of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide typically involves several key steps, including the formation of the quinazoline core and the attachment of the morpholine and hexanamide groups. Each synthetic route must be optimized for yield and purity, often requiring purification techniques such as chromatography.

Biological Activities and Potential Applications

Compounds with similar structures have been studied for their diverse biological activities, including antitumor and antimicrobial effects. The mechanism of action for this compound primarily involves the inhibition of specific kinases involved in cellular signaling pathways, which can lead to therapeutic effects relevant in treating conditions associated with these targets.

Compound NameStructure FeaturesBiological Activity
5-Chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamideMorpholino group; oxo-pyridine coreAntimicrobial
N-(2-chlorobenzyl)-4-(6-morpholino-4-oxo-2-thioxoquinazoline)benzamideQuinazolinone core; benzamide linkageAntitumor
4-Oxo-N-(2-hydroxyethyl)hexanamideSimple oxo-amide structureAntimicrobial

Research Findings and Future Directions

In vitro and in vivo studies are necessary to fully elucidate the biological profile of this specific compound. Interaction studies involving this compound would focus on determining its therapeutic potential and safety profile by analyzing its binding affinity to target proteins using computational modeling techniques.

Given the compound's unique combination of functional groups, it offers opportunities for targeted modifications that may enhance its therapeutic efficacy compared to other similar compounds. Further research into its chemical reactivity and biological activities could lead to significant advancements in therapeutic strategies against various diseases.

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